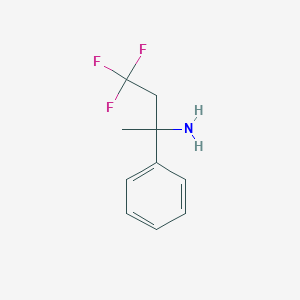

4,4,4-Trifluoro-2-phenylbutan-2-amine

Description

Significance of Fluorine in Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. brandeis.edunih.gov For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. researchgate.net Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant thermal and chemical stability to fluorinated compounds. nih.gov The trifluoromethyl group (-CF3), in particular, is a key functional group in many pharmaceuticals and agrochemicals due to its strong electron-withdrawing nature and its ability to enhance lipophilicity, which can improve membrane permeability. nih.govacs.org

Role of Chiral Amines as Indispensable Building Blocks

Chiral amines are fundamental components in the synthesis of a vast number of biologically active compounds, including a significant portion of commercial pharmaceuticals. The specific three-dimensional arrangement of atoms in a chiral molecule is often crucial for its biological function, as it dictates how the molecule interacts with its biological target. As such, the development of methods for the asymmetric synthesis of chiral amines is a major focus of contemporary organic chemistry. These methods aim to produce a single enantiomer of a chiral amine, which is often the more potent and less toxic form of a drug.

Structural and Synthetic Context of 4,4,4-Trifluoro-2-phenylbutan-2-amine within Chiral Fluorinated Amines

This compound is a chiral fluorinated amine that embodies the key structural features discussed above. Its structure contains a trifluoromethyl group, a phenyl ring, and a chiral tertiary amine center. This combination of features makes it a potentially valuable building block for the synthesis of novel pharmaceuticals and other advanced materials. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the phenyl ring provides a scaffold for further chemical modification. The chiral amine center introduces stereochemical complexity, which is often essential for biological activity.

The synthesis of α-trifluoromethyl amines, particularly those with a quaternary stereocenter, presents a significant challenge in organic synthesis. nih.gov A variety of methods have been developed for the asymmetric synthesis of α-trifluoromethyl amines, including the reduction of trifluoromethyl imines, nucleophilic addition to trifluoromethyl imines, and biocatalytic approaches. nih.govnih.govacs.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Detailed Research Findings on this compound

While specific research dedicated exclusively to this compound is not extensively available in public literature, its chemical identity is established.

Physicochemical Properties

Detailed experimental data for this compound is not readily found in published literature. However, based on its structure, several physicochemical properties can be predicted.

| Property | Predicted Value/Information |

| Molecular Formula | C10H12F3N |

| IUPAC Name | This compound |

| CAS Number | 2028573-58-0 |

| Molecular Weight | 203.20 g/mol |

| XlogP | 2.5 |

This data is based on computational predictions and information from chemical databases.

Synthetic Approaches

The synthesis of α-tertiary α-trifluoromethyl amines like this compound is a challenging synthetic endeavor. Plausible synthetic strategies can be inferred from established methods for the synthesis of structurally related compounds. One potential approach could involve the nucleophilic addition of a trifluoromethyl group to an imine precursor derived from acetophenone. The use of a chiral catalyst would be essential to control the stereochemistry of the newly formed chiral center.

Another strategy could involve the reductive amination of a trifluoromethyl ketone. Ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones has been shown to be an effective method for the synthesis of primary α-(trifluoromethyl)arylmethylamines. nih.govacs.org Adapting this methodology for the synthesis of a tertiary amine would require further modification of the reaction conditions and starting materials.

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, the expected spectroscopic signatures can be predicted based on its structure.

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the phenyl group, a singlet for the methyl group protons, and signals for the methylene (B1212753) protons adjacent to the trifluoromethyl group.

¹³C NMR: The spectrum would show characteristic signals for the carbons of the phenyl ring, the quaternary carbon of the chiral center, the methyl carbon, the methylene carbon, and the carbon of the trifluoromethyl group, which would exhibit coupling with the fluorine atoms.

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Properties

IUPAC Name |

4,4,4-trifluoro-2-phenylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-9(14,7-10(11,12)13)8-5-3-2-4-6-8/h2-6H,7,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEDTWZTTCGSBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2028573-58-0 | |

| Record name | 4,4,4-trifluoro-2-phenylbutan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthesis Strategies for Enantiomerically Pure 4,4,4 Trifluoro 2 Phenylbutan 2 Amine

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

Nickel(II) Complex Chemistry in Asymmetric Amino Acid Synthesis

The use of square-planar Nickel(II) complexes of Schiff bases derived from glycine (B1666218) or other amino acids has emerged as a powerful and reliable method for the asymmetric synthesis of a wide variety of α-amino acids. This methodology can be adapted for the synthesis of α-trifluoromethyl amines.

A well-established strategy involves the deprotonation of the α-carbon of a glycine Schiff base coordinated to a Ni(II) center, which contains a chiral ligand, followed by alkylation with an electrophile. The chiral environment created by the auxiliary ligand directs the approach of the electrophile, leading to a diastereoselective alkylation.

While direct synthesis of 4,4,4-Trifluoro-2-phenylbutan-2-amine via this method is not extensively documented, a large-scale preparation of the closely related (S)-2-amino-4,4,4-trifluorobutanoic acid highlights the feasibility of this approach. In this synthesis, a Ni(II) complex of a glycine Schiff base with a recyclable chiral auxiliary is alkylated with 1,1,1-trifluoro-2-iodoethane (B141898) under basic conditions. mdpi.com The subsequent disassembly of the alkylated Ni(II) complex yields the desired amino acid and allows for the recovery of the chiral auxiliary. mdpi.com

To adapt this for the synthesis of this compound, one could envision a two-step alkylation of the glycine Schiff base Ni(II) complex: first with a benzyl (B1604629) halide and then with a trifluoroethylating agent, or vice-versa. Alternatively, a Schiff base derived from α-aminophenylacetic acid could be utilized and alkylated with a trifluoroethyl source. Subsequent decarboxylation would then lead to the target amine.

The following table summarizes typical conditions and outcomes for the alkylation of Ni(II)-glycine Schiff base complexes, which could be adapted for the synthesis of the target compound.

| Chiral Auxiliary System | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Excess (de, %) | Reference |

| (S)-BPB-Ni(II)-Gly | n-octyl bromide | NaOH | DMF/CH2Cl2 | 98.1 | 98.8 | sigmaaldrich.com |

| (S)-BPB-Ni(II)-Gly | Benzyl bromide | NaOH | DMF | >95 | 96 | nih.gov |

| Recyclable Auxiliary-Ni(II)-Gly | CF3CH2I | KOH | DMF/MeOH | ~85 (of N-Fmoc product) | >99 | mdpi.com |

This table presents data for the synthesis of α-amino acids, illustrating the potential of the methodology for the synthesis of the target amine.

A key advantage of the Ni(II) complex methodology is the ability to design and use recyclable chiral auxiliaries. These are often derived from readily available chiral sources like proline. researchgate.net The auxiliary is typically recovered in high yield after the acidic hydrolysis of the Ni(II) complex, making the process more cost-effective and sustainable, particularly for large-scale synthesis. mdpi.com The high diastereoselectivity achieved in these reactions is attributed to the rigid, square-planar geometry of the Ni(II) complex, where one face of the nucleophilic glycine is effectively shielded by the chiral ligand.

Chiral Catalyst-Enabled Asymmetric Transformations

In contrast to stoichiometric chiral auxiliaries, chiral catalysts can generate large quantities of an enantiomerically enriched product from a prochiral substrate using only a small amount of the catalyst.

Organocatalytic Approaches to Fluorine-Containing Chiral Molecules

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. For the synthesis of α-trifluoromethyl amines, several organocatalytic strategies have been developed.

One notable approach is the enantioselective isomerization of trifluoromethyl imines to the corresponding enamines, catalyzed by a chiral organic base, such as a cinchona alkaloid derivative. This is followed by in situ reduction to the amine. nih.gov This method has been shown to be effective for both aryl and alkyl trifluoromethyl imines, affording the desired chiral amines in high enantioselectivity. nih.gov To synthesize this compound, a precursor imine, 4,4,4-trifluoro-2-phenylbutan-2-imine, could be subjected to such an isomerization-reduction sequence.

Another organocatalytic strategy involves the addition of nucleophiles to trifluoromethyl imines. For instance, the enantioselective Strecker reaction, the addition of cyanide to an imine, can be catalyzed by chiral thiourea (B124793) derivatives to produce α-trifluoromethyl α-amino nitriles, which can then be converted to the corresponding amines. nih.gov

The following table presents representative results from organocatalytic syntheses of α-trifluoromethyl amines, demonstrating the potential of these methods.

| Substrate | Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| N-Benzyl trifluoromethyl aryl ketimine | DHQ-7f (cinchona alkaloid) | Isomerization | 75-96 | 90-98 | nih.gov |

| N-Aryl trifluoromethyl ketimine | Takemoto's thiourea | Strecker Reaction | 85-99 | 90-99 | nih.gov |

| Alkenylboroxine and CF3CHN2 | BINOL | 1,2-Borotropic Migration | 54-85 | 89-98 | acs.org |

This table showcases the effectiveness of organocatalysis for synthesizing chiral trifluoromethylated amines, which could be applied to the synthesis of the target compound.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Nitrogen-Containing Substrates

The asymmetric hydrogenation of C=N bonds is one of the most efficient methods for the synthesis of chiral amines. This approach typically involves the use of a chiral transition metal catalyst, often based on rhodium, iridium, or ruthenium, with a chiral phosphine (B1218219) ligand.

For the synthesis of this compound, a suitable precursor would be the corresponding ketimine, 1,1,1-trifluoro-3-phenylbutan-2-imine. The asymmetric hydrogenation of this substrate in the presence of a chiral catalyst would directly yield the target amine. The steric and electronic properties of the trifluoromethyl and phenyl groups on the imine would be crucial in determining the efficiency and stereoselectivity of the hydrogenation.

While the direct hydrogenation of this specific substrate is not widely reported, the asymmetric hydrogenation of other trifluoromethylated imines has been successfully achieved. For example, Pd-catalyzed asymmetric hydrogenation of N-PMP trifluoromethyl n-butyl and homobenzyl imines has been reported with good enantioselectivities. nih.gov Asymmetric transfer hydrogenation of trifluoromethylated imines using a hydrogen source like an alcohol or formic acid, often catalyzed by palladium or ruthenium complexes, also provides a viable route to chiral α-trifluoromethylated amines with excellent yields and enantioselectivities. researchgate.net

The following table provides examples of transition metal-catalyzed asymmetric hydrogenation of imines, illustrating the potential of this strategy.

| Substrate | Catalyst System | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| N-Aryl trifluoromethyl ketimines | [Rh(cod)2]BF4 / Chiral Phosphine | H2 | >95 | up to 99 | nih.gov |

| N-Sulfonyl trifluoromethyl ketimines | RuCl2(p-cymene)2 / Chiral Diamine | HCOOH/Et3N | 85-98 | 91-99 | researchgate.net |

| N-Aryl trifluoromethyl ketimines | Pd(OAc)2 / Chiral Ligand / ZnCl2 | Methanol | up to 99 | up to 99 | researchgate.net |

This table demonstrates the high efficiency and enantioselectivity of asymmetric hydrogenation for the synthesis of chiral trifluoromethylated amines, a method directly applicable to the synthesis of the target molecule.

Enantioconvergent Synthetic Strategies

Enantioconvergent synthesis provides an elegant solution to produce a single enantiomer from a racemic starting material, with a theoretical maximum yield of 100%. nih.gov This strategy is particularly valuable as it transforms an entire racemic mixture into a single, desired enantiomerically pure product.

In the context of synthesizing this compound, an enantioconvergent approach could involve a key asymmetric reaction that converts a racemic precursor into an enantiomerically enriched product. nih.gov For example, a racemic intermediate could be subjected to a palladium-catalyzed carboamination or a similar transformation using a chiral catalyst. The catalyst would selectively react with both enantiomers of the starting material to generate a single, non-racemic product. This method effectively "converges" the two enantiomeric pathways into one, maximizing atom economy and yield. nih.gov

Biocatalytic Pathways for Chiral Amine Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure chiral amines. Enzymes operate under mild conditions with exceptional selectivity, offering significant environmental and economic advantages. manchester.ac.ukwiley.com

ω-Transaminases and Amine Dehydrogenases in Stereoselective Synthesis

Two key classes of enzymes, ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs), are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govmdpi.com

ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amine donor (such as isopropylamine) to a carbonyl acceptor. wiley.com By selecting an appropriate (R)- or (S)-selective ω-TA, the prochiral ketone 4,4,4-trifluoro-2-phenyl-2-butanone can be directly converted into the corresponding (R)- or (S)-amine with very high enantiomeric excess. mdpi.com A significant advantage of ω-TAs is their high stereoselectivity; however, the reaction equilibrium can sometimes be unfavorable, requiring strategies to drive the reaction to completion. rsc.orgyork.ac.uk

Amine Dehydrogenases (AmDHs) represent a newer class of enzymes that catalyze the asymmetric reductive amination of ketones using ammonia (B1221849) as the amino donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.govrsc.org This process is highly atom-efficient, producing only water as a byproduct. rsc.org Engineered AmDHs have been developed with broad substrate scopes and excellent stereoselectivity, making them highly attractive for industrial applications. nih.govfrontiersin.org They offer a direct and efficient route to chiral primary amines from ketones. nih.gov

Table 2: Comparison of ω-Transaminases and Amine Dehydrogenases for Chiral Amine Synthesis

| Feature | ω-Transaminases (ω-TAs) | Amine Dehydrogenases (AmDHs) |

|---|---|---|

| Reaction | Transamination | Reductive Amination mdpi.comnih.gov |

| Amine Source | Amine Donor (e.g., Isopropylamine) | Ammonia wiley.comrsc.org |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | NAD(P)H nih.gov |

| Byproduct | Ketone from amine donor | Water rsc.org |

| Key Advantage | High enantioselectivity, wide availability | High atom economy, inexpensive amine source york.ac.uknih.gov |

| Challenge | Unfavorable reaction equilibrium | Requirement for cofactor regeneration nih.gov |

Enzymatic Deracemization Processes

Deracemization is a powerful technique that converts a racemic mixture of amines into a single, enantiomerically pure product, achieving a theoretical yield of 100%. nih.govrsc.org This is a significant improvement over kinetic resolution, which has a maximum theoretical yield of 50%. nih.gov

A common strategy for the deracemization of racemic this compound involves a multi-enzymatic system. mdpi.com For instance, an (S)-selective ω-TA can be used to selectively deaminate the (S)-enantiomer from the racemic mixture, converting it into the corresponding ketone. Simultaneously, a second, (R)-selective ω-TA converts this ketone back into the (R)-amine. mdpi.com This cyclic process ultimately transforms the entire racemic mixture into the desired (R)-enantiomer. Alternatively, an amine oxidase can be used to non-selectively oxidize both enantiomers to an imine intermediate, which is then asymmetrically reduced by an engineered AmDH to yield a single enantiomer of the amine.

Scalability Considerations in Biocatalysis

For biocatalytic processes to be industrially viable, scalability is a critical factor. Several challenges, such as product inhibition, unfavorable equilibria, and catalyst stability, must be addressed. rsc.org

Applications in Advanced Organic Synthesis and Chemical Building Blocks

4,4,4-Trifluoro-2-phenylbutan-2-amine as a Chiral Fluorinated Building Block

Chiral amines are fundamental components in a vast number of pharmaceuticals and bioactive compounds, with estimates suggesting they are present in approximately 40% of active pharmaceutical ingredients (APIs). wiley.comnih.gov The enantiomeric purity of these compounds is often critical to their therapeutic efficacy and safety. This compound, possessing a stereogenic center at the C2 position, serves as a valuable precursor for the enantioselective synthesis of more complex chiral molecules. ucj.org.ua The presence of the trifluoromethyl (CF3) group is particularly noteworthy; it can act as a bioisostere for other chemical groups, enhance binding affinity to biological targets, and improve the pharmacokinetic profile of a drug candidate. fluorochem.co.uknih.gov

Modular synthesis is a powerful strategy that allows for the efficient construction of complex molecules from pre-synthesized, functionalized building blocks. rsc.orgacs.org this compound is well-suited for such approaches. Its primary amine functionality can be readily incorporated into larger structures through well-established reactions like amide bond formation, reductive amination, or participation in transition-metal-catalyzed cross-coupling reactions.

This modularity enables chemists to systematically build libraries of compounds by combining the fluorinated amine core with various other molecular fragments. For instance, the amine can be acylated with a diverse range of carboxylic acids, or the phenyl group can be derivatized prior to coupling, allowing for rapid exploration of the chemical space around the core scaffold. This approach accelerates the discovery of molecules with desired biological activities or material properties. The use of related trifluoromethyl-containing building blocks in modular sequences has been successfully demonstrated for the synthesis of complex heterocyclic systems. acs.org

Fluorine-rich organic scaffolds are of increasing interest, particularly in materials science and medicinal chemistry, for creating compounds with unique properties such as high thermal stability, distinct lipophilicity, and specific conformational preferences. nih.gov The trifluoromethyl group in this compound contributes significantly to the fluorine content of any resulting molecule.

By utilizing this building block, novel scaffolds can be designed where the CF3 group is strategically positioned to influence intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which are crucial for molecular recognition and self-assembly processes. The synthesis of fluorinated building blocks is a rapidly developing field, with various methods available to create diverse and novel structures for incorporation into larger, fluorine-rich architectures. beilstein-journals.org

Strategic Derivatization of the this compound Core

The chemical versatility of this compound stems from the presence of multiple reactive sites that can be selectively modified. This allows for the strategic derivatization of the core structure to fine-tune its properties for specific applications.

The primary amine group is a key handle for chemical modification. It can undergo a wide array of transformations to generate a diverse set of derivatives. Common derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or direct alkylation.

Urea/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

These modifications can significantly alter the molecule's physical and biological properties. For example, converting the basic amine to a neutral amide or sulfonamide can change its solubility, membrane permeability, and ability to act as a hydrogen bond donor. Derivatization is also a common technique used in analytical chemistry to improve the separation and detection of phenethylamine (B48288) analogues. shimadzu.comresearchgate.net

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Amide | Reduces basicity, alters H-bonding |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Increases acidity of N-H, introduces bulky group |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Maintains basicity, adds steric bulk |

| Urea Formation | Isocyanates | Urea | Creates potent H-bond donor/acceptor |

The phenyl ring offers another site for modification, primarily through electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as halogens, nitro groups, or alkyl groups can be introduced at the ortho, meta, or para positions. These substituents can modulate the electronic properties of the ring and influence how the molecule interacts with biological targets or other molecules. For example, the synthesis of various fluorinated phenylalanine derivatives showcases methods for introducing fluorine and other groups onto the phenyl ring of a similar structural backbone. beilstein-journals.org

Modification of the butane (B89635) chain is more challenging but can be envisioned through more complex synthetic routes, potentially involving ring-opening of precursor molecules or rearrangement reactions. Such modifications would allow for fine-tuning of the molecule's conformation and steric profile.

Development of Specialty Chemicals with Tuned Properties

The combination of the trifluoromethyl group, the phenyl ring, and the chiral amine center makes this compound an excellent starting point for developing specialty chemicals with precisely tuned properties. The incorporation of fluorine is a well-established strategy to modulate key drug-like properties. nih.govsigmaaldrich.com

Basicity (pKa): The electron-withdrawing nature of the CF3 group lowers the basicity of the amine compared to its non-fluorinated analogue. This can be crucial for reducing off-target effects or improving oral bioavailability in drug candidates. chemrxiv.org

Lipophilicity: The CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug in the body.

By leveraging these effects and applying the derivatization strategies discussed, a wide range of specialty chemicals can be developed. These include novel pharmaceutical agents, advanced agrochemicals with improved efficacy, and functional materials with tailored electronic and physical properties. The modular nature of its synthesis allows for the creation of diverse libraries of compounds, facilitating the rapid identification of leads with optimized characteristics for a given application. rsc.orgchemrxiv.org

Computational and Theoretical Studies on 4,4,4 Trifluoro 2 Phenylbutan 2 Amine and Analogs

Quantum Chemical Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the lowest possible ground-state energy. researchgate.netstackexchange.com For 4,4,4-Trifluoro-2-phenylbutan-2-amine, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. researcher.life

The process typically involves selecting a functional, such as the widely used B3LYP, and a basis set, like 6-311G+(d,p) or 6-311++G(d,p), which describes the atomic orbitals. researcher.lifenih.gov The calculations iteratively adjust the positions of the atoms until a true energy minimum is reached, confirmed by the absence of negative vibrational frequencies. researchgate.net This optimized geometry is crucial for accurately predicting other molecular properties, from spectroscopic signatures to reactivity. nih.govdntb.gov.ua Studies on analogous fluorinated cathinone (B1664624) derivatives and other complex organic molecules have demonstrated the reliability of DFT in predicting geometries that closely match experimental data from X-ray crystallography. researcher.lifenih.gov

| Methodology Component | Common Examples | Primary Function |

|---|---|---|

| Functional | B3LYP, PBE, M06, wB97XD | Approximates the exchange-correlation energy, a key component of the total electronic energy. nih.govnih.gov |

| Basis Set | 6-311G(d,p), 6-311++G(d,p), cc-pVDZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide greater accuracy. researcher.lifenih.gov |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgyoutube.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. emerginginvestigators.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. emerginginvestigators.org For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the nitrogen atom of the amine group. Conversely, the LUMO is likely distributed over the phenyl ring and influenced by the potent electron-withdrawing trifluoromethyl (-CF₃) group. researchgate.netresearchgate.net This distribution facilitates intramolecular charge transfer, a key factor in determining the molecule's electronic and optical properties. nih.gov

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, providing quantitative measures of a molecule's behavior. nih.gov

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons from a system. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Global Electrophilicity Index (ω) | μ2 / 2η | Quantifies the energy lowering of a system when it accepts electrons. |

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules are arranged in a highly ordered three-dimensional lattice known as a crystal. The stability of this crystal structure is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is vital for predicting physical properties like melting point, solubility, and bioavailability.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. plu.mxtandfonline.comjmaterenvironsci.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the point where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. By mapping properties like the normalized contact distance (dnorm) onto this surface, close intermolecular contacts can be identified and visualized. Red spots on the dnorm map highlight interactions that are shorter than the van der Waals radii, indicating strong contacts like hydrogen bonds. nih.gov

| Contact Type | Percentage Contribution Range (%) | Description of Interaction |

|---|---|---|

| H···H | 5 - 72% | Represents van der Waals forces and is often a major contributor due to the abundance of hydrogen atoms. acs.orgiucr.org |

| H···F / F···H | 25 - 37% | Highlights weak C-H···F hydrogen bonds, a key structure-directing interaction in fluorinated molecules. nih.govacs.org |

| C···H / H···C | ~35% | Indicates van der Waals interactions and potential weak C-H···π contacts involving aromatic rings. acs.org |

| F···F | ~14% | Represents dipole-dipole interactions between highly electronegative fluorine atoms. nih.gov |

| O···H / H···O | ~5% | Indicates classical hydrogen bonds if hydroxyl or carbonyl groups are present. nih.gov |

Hydrogen bonds are among the most critical directional interactions that guide molecular assembly in crystals. While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, interactions of the type N-H···F and C-H···F can play a significant role in the absence of stronger acceptors. ucla.eduresearchgate.netnih.gov In the crystal structure of this compound, the primary amine group (-NH₂) provides strong hydrogen bond donors.

To gain a deeper, quantitative understanding of the crystal packing, energy framework calculations can be performed. This method, often implemented in software like CrystalExplorer, calculates the pairwise interaction energies between a central molecule and its neighbors in the crystal lattice. crystalexplorer.net These energies are typically broken down into four components: electrostatic, polarization, dispersion, and exchange-repulsion, based on scaled quantum mechanical calculations.

The results are visualized as "frameworks" where cylinders connect the centroids of interacting molecules. crystalexplorer.net The radius of the cylinder is proportional to the magnitude of the interaction energy, providing a clear and intuitive picture of the supramolecular architecture. crystalexplorer.netiucr.org For nonpolar or moderately polar organic molecules, dispersion forces are often the most significant stabilizing contribution, while electrostatic interactions dominate in structures with strong hydrogen bonds. iucr.org For this compound, the analysis would likely show a balance between electrostatic contributions from N-H···N hydrogen bonds and significant dispersion contributions from the stacking of phenyl rings and other van der Waals forces. researchgate.net This analysis helps rationalize the mechanical and thermodynamic properties of the crystal. nih.govmpg.de

| Energy Component | Description | Visual Representation |

|---|---|---|

| Electrostatic (Eele) | Energy arising from the interaction of static charge distributions (e.g., hydrogen bonds, dipole-dipole). | Red Cylinders crystalexplorer.net |

| Dispersion (Edis) | Attractive energy from instantaneous fluctuations in electron density (van der Waals forces). | Green Cylinders crystalexplorer.net |

| Total Energy (Etot) | The sum of all stabilizing and destabilizing energy components between a molecular pair. | Blue Cylinders crystalexplorer.net |

| Repulsion | Destabilizing energy due to the Pauli exclusion principle at short intermolecular distances. | (Part of Total Energy) |

Mechanistic Modeling and Transition State Characterization

Mechanistic modeling of the synthesis of α-trifluoromethyl amines, such as this compound, primarily focuses on the nucleophilic addition of an organometallic phenyl reagent (e.g., phenylmagnesium bromide or phenyllithium) to a trifluoromethyl ketimine precursor. DFT calculations are instrumental in mapping the potential energy surface of this reaction, identifying key intermediates, and characterizing the transition states that connect them.

A plausible reaction mechanism involves the coordination of the organometallic reagent to the imine nitrogen, followed by the nucleophilic attack of the phenyl group on the imine carbon. Computational models can elucidate the precise nature of the transition state for this C-C bond-forming step. These models provide detailed geometric information, such as bond lengths and angles, as well as the vibrational frequencies associated with the transition state. The presence of a single imaginary frequency corresponding to the motion along the reaction coordinate confirms the structure as a true transition state.

Recent computational work on related nucleophilic additions to imines has highlighted the importance of in-situ imine formation from stable precursors like N-functionalized hydroxylamine (B1172632) reagents. nih.govresearchgate.netnih.gov DFT calculations have been employed to support a plausible reaction mechanism where the precursor generates the reactive imine species under the reaction conditions. nih.govresearchgate.netnih.gov For instance, in a related system, the transition state for the nucleophilic addition of phenol (B47542) to an imine was calculated to have an energy barrier of 10.1 kcal/mol, indicating a kinetically feasible process. nih.gov

Table 1: Representative Calculated Transition State Properties for Phenyl Addition to a Model Trifluoromethyl Ketimine (Note: This data is illustrative and based on typical findings for analogous reactions, not a specific study on this compound.)

| Parameter | Value | Description |

| Energy Barrier (ΔG‡) | 15-25 kcal/mol | The free energy of activation for the nucleophilic addition step. |

| Imaginary Frequency | -250 to -400 cm⁻¹ | Confirms the structure as a first-order saddle point (transition state). |

| Key Bond Distances | C(imine)-C(phenyl): 2.1-2.5 Å | The forming carbon-carbon bond in the transition state. |

| C=N(imine): 1.35-1.45 Å | The elongating imine double bond. | |

| Charge Distribution | Negative charge buildup on N | Indicates the development of the anionic character on the nitrogen atom. |

This data, derived from computational models, provides a quantitative understanding of the reaction's energetic landscape and the structural dynamics at the point of bond formation.

Predictive Modeling for Reactivity and Stereoselectivity

Beyond elucidating mechanisms, computational modeling is increasingly used to predict the reactivity and stereoselectivity of chemical reactions. For the synthesis of chiral amines like this compound, predicting the stereochemical outcome is of paramount importance.

Predictive models for stereoselectivity in the addition of nucleophiles to chiral imines or in the presence of chiral catalysts are often based on the relative energies of the diastereomeric transition states. The favored stereoisomer is the one formed via the lower energy transition state. The energy difference between these transition states, ΔΔG‡, can be used to predict the enantiomeric or diastereomeric ratio of the products.

For example, in organocatalyzed nucleophilic additions to imines, computational studies can model the interaction between the substrate, the nucleophile, and the chiral catalyst (such as a chiral phosphoric acid) in the transition state. These models can reveal the specific non-covalent interactions, like hydrogen bonding, that are responsible for stereochemical control.

Table 2: Illustrative Predictive Model for Stereoselectivity in a Chiral Catalyst-Mediated Phenyl Addition (Note: This data is hypothetical and represents typical computational predictions for analogous stereoselective reactions.)

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Major/Minor Product | Predicted Enantiomeric Ratio (er) |

| TS-(R) | 0.0 | Major | 95:5 |

| TS-(S) | 2.0 | Minor |

In this illustrative model, the transition state leading to the (R)-enantiomer is 2.0 kcal/mol lower in energy than the transition state leading to the (S)-enantiomer. This energy difference would be predicted to result in an enantiomeric ratio of approximately 95:5 in favor of the (R)-product at room temperature. Such predictive power is invaluable for the rational design of new catalysts and reaction conditions to achieve high levels of stereoselectivity.

Future Perspectives and Emerging Research Directions

Innovations in Asymmetric Catalysis for Fluorinated Amines

The development of stereoselective methods for the synthesis of chiral fluorinated amines is a primary focus of modern organic chemistry. nih.gov Asymmetric catalysis, in particular, offers a powerful tool for accessing enantioenriched fluorinated amines with high efficiency.

Recent breakthroughs include the use of biocatalysis, where enzymes provide a chiral environment to facilitate highly selective reactions. acs.orgthe-innovation.org For instance, engineered metalloproteins have been used for the enantioselective synthesis of α-trifluoromethyl amines through N–H bond insertion, achieving high yields and excellent enantioselectivity. acs.org This enzymatic approach is not only efficient but also aligns with green chemistry principles. acs.orgthe-innovation.org

Chiral frustrated Lewis pairs (FLPs) have also emerged as a novel class of catalysts for metal-free asymmetric reactions, including the hydrogenation and transfer hydrogenation of fluorinated substrates. rsc.org Furthermore, chiral sulfinyl auxiliaries have proven effective in the diastereoselective synthesis of various fluorinated amines and amino acids. bioorganica.com.ua Another innovative strategy involves the catalytic enantioselective isomerization of trifluoromethyl imines using chiral organic catalysts, which can produce both aryl and alkyl trifluoromethylated amines with high enantioselectivity. brandeis.edu These advancements are expanding the toolbox for creating complex chiral molecules containing trifluoromethyl groups. acs.orgnih.gov

Key Research Findings in Asymmetric Catalysis:

| Catalytic System | Reaction Type | Key Advantages |

| Engineered Metalloproteins | N–H Carbene Insertion | High yield (>99%), high enantioselectivity (95:5 er), sustainable. acs.org |

| Chiral Organic Catalysts | Imine Isomerization | Access to optically active aryl and alkyl trifluoromethylated amines. brandeis.edu |

| Chiral Sulfinyl Auxiliaries | Diastereoselective Addition | Versatile approach for preparing α-fluoroalkyl α-amino acids and amines. bioorganica.com.ua |

| FMN-dependent Reductases | Photoinduced Electron Transfer | Controls remote stereocenters, producing diverse fluorinated compounds. the-innovation.orgthe-innovation.org |

Advancements in Sustainable Synthesis Methodologies (e.g., Green Chemistry Principles)

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. acs.orgrsc.org In fluorination chemistry, a significant advancement has been the development of methods that bypass the use of hazardous reagents like hydrogen fluoride (B91410) (HF) gas. ox.ac.uknewswise.com Researchers have pioneered a mechanochemical process inspired by biomineralization that uses the mineral fluorspar (CaF₂) directly to generate fluorochemicals. ox.ac.ukox.ac.uk This solid-state method, which involves ball-milling CaF₂ with potassium phosphate (B84403) salt, avoids the production of HF and reduces the carbon footprint of the industry. ox.ac.uknewswise.comox.ac.uk

Other green approaches focus on improving atom economy and reducing waste. acs.orgrsc.org Biocatalytic strategies, as mentioned earlier, are inherently sustainable. acs.org Additionally, researchers are developing deoxyfluorination reagents that are more benign than traditional ones. nih.gov For example, the potent greenhouse gas sulfur hexafluoride (SF₆) is being explored as a valuable reagent, turning a liability into a synthetic asset. nih.gov The use of carbon dioxide (CO₂) and carbon disulfide (CS₂) as benign C1 sources for synthesizing fluorinated amines further highlights the trend towards more sustainable chemical processes. acs.org

Exploration of Novel Reactivity Modes and Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying the principles of atom and step economy. researchgate.net These reactions are particularly valuable for creating libraries of structurally diverse compounds for drug discovery. researchgate.net The development of MCRs for the synthesis of fluorinated molecules, such as 2-aminopyridines, provides rapid access to pharmacologically active compounds. rsc.org Copper-catalyzed three-component aminofluorination of alkenes is another example that offers a direct route to diverse β-fluoroalkylamines from readily available starting materials. nih.gov

Simultaneously, chemists are exploring novel reactivity modes of organofluorine compounds. mit.edu The unique electronic properties imparted by fluorine can be leveraged to achieve chemical transformations not possible with non-fluorinated analogues. mit.edu For instance, the direct and efficient introduction of a trifluoroethylamine motif into various heteroaromatic structures has been achieved using a xanthate-based reagent under mild conditions. acs.org This allows for the one-step synthesis of medicinally relevant compounds that contain an amide isostere. acs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. acs.orgnih.goveurekalert.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and correlations that may not be apparent to human researchers. appliedclinicaltrialsonline.com

In the context of fluorination, machine learning models have been successfully used to navigate complex reaction landscapes. acs.orgucla.edu For example, ML algorithms can predict high-yielding conditions for deoxyfluorination reactions using sulfonyl fluorides on untested substrates. acs.org By combining AI with automated high-throughput experiments, researchers are creating platforms that can rapidly screen and optimize reactions, accelerating the discovery of new synthetic methods. appliedclinicaltrialsonline.com This data-driven approach is moving chemistry from a trial-and-error process to a more predictive science, which is expected to streamline the synthesis of complex molecules and the development of new drugs. eurekalert.orgappliedclinicaltrialsonline.com

Applications of AI/ML in Fluorination Chemistry:

| AI/ML Application | Description | Potential Impact |

| Reaction Outcome Prediction | Models predict the products and yields of reactions under various conditions. eurekalert.org | Reduces the number of experiments needed, saving time and resources. eurekalert.org |

| Condition Optimization | Algorithms identify the optimal reagents, catalysts, solvents, and temperatures for a desired transformation. acs.orgnih.gov | Improves reaction efficiency and yield, and facilitates scale-up. researchgate.net |

| Catalyst Design | ML can predict the performance of new catalysts, guiding the design of more selective and active ones. nih.gov | Accelerates the development of novel asymmetric catalytic systems. |

| Synthesis Planning | AI tools can propose synthetic routes to target molecules, including complex fluorinated compounds. | Aids chemists in designing more efficient and innovative synthetic strategies. |

Expanding the Scope of Computational Chemistry in Fluorinated Compound Discovery

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules. nih.gov For fluorinated compounds, computational methods are used to understand the effects of fluorine on molecular conformation, electronic structure, and intermolecular interactions. nih.govresearchgate.net These calculations can predict key physicochemical properties like pKa and lipophilicity (log P), which are crucial for drug design. nih.gov

Furthermore, computational studies can elucidate reaction mechanisms, helping chemists to understand how and why a reaction proceeds in a certain way. nih.gov For example, density functional theory (DFT) calculations can be used to model the transition states of fluorination reactions, providing a basis for rational catalyst design and reaction optimization. By simulating the interaction between reactants and catalysts, computational chemistry can guide the development of more efficient and selective synthetic methods for producing complex fluorinated molecules like 4,4,4-Trifluoro-2-phenylbutan-2-amine. researchgate.net

Q & A

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.